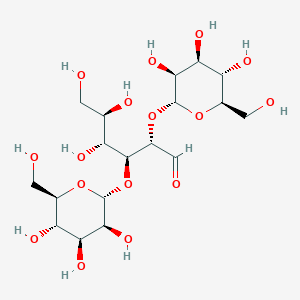

3,6-Di-O-(alpha-mannopyranosyl)mannose

Descripción

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

| Molecular Formula | C₁₈H₃₂O₁₆ |

| Molecular Weight | 504.4 g/mol |

| CAS Numbers | 121123-33-9 (free form), 68601-74-1 (methyl glycoside) |

Molecular Configuration and Anomeric Specificity

The molecule features a D-mannopyranose core with two α-linked mannose residues:

- α-1,3 linkage : Connects the C3 hydroxyl of the core mannose to the anomeric carbon (C1) of the first branch.

- α-1,6 linkage : Connects the C6 hydroxyl of the core mannose to the anomeric carbon (C1) of the second branch.

The anomeric specificity (α-configuration) at both linkage sites is critical for biological recognition, as seen in interactions with lectins like concanavalin A. The α-orientation positions axial hydroxyl groups, enabling hydrogen bonding with protein residues such as Asp-81 and Asn-125 in pea lectin.

Comparative Analysis of Linear vs. Branched Isomeric Forms

3,6-Di-O-(α-mannopyranosyl)mannose exhibits a branched topology , distinguishing it from linear isomers like 1,4-β-D-mannotriose. Key differences include:

Table 2: Linear vs. Branched Isomers

Branched isomers adopt compact conformations that optimize interactions with multivalent lectins, while linear forms favor extended helical structures.

X-ray Crystallographic Data and Hydrogen-Bonding Networks

X-ray structures of 3,6-Di-O-(α-mannopyranosyl)mannose complexes reveal detailed binding modes:

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 68.2 Å, b = 77.5 Å, c = 98.3 Å |

| R-Factor | 0.183 |

In concanavalin A complexes (PDB 1ONA), the α-1,6 linkage adopts a gt rotamer (ω = 60°), while the α-1,3 linkage samples multiple conformations.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide definitive evidence for the α-configuration and branching:

¹H NMR (500 MHz, D₂O):

- Core Mannose H-1 : δ 5.21 (d, J = 1.6 Hz)

- α-1,3 Mannose H-1 : δ 5.12 (d, J = 1.8 Hz)

- α-1,6 Mannose H-1 : δ 5.05 (d, J = 1.5 Hz)

¹³C NMR (125 MHz, D₂O):

- Anomeric Carbons : δ 101.4 (α-1,3), δ 99.8 (α-1,6)

- C3/C6 Linkage Carbons : δ 78.9 (C3), δ 68.2 (C6)

Table 4: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| H-1 (Core) | 5.21 | Doublet |

| H-1 (α-1,3) | 5.12 | Doublet |

| H-1 (α-1,6) | 5.05 | Doublet |

| C-1 (α-1,3) | 101.4 | Singlet |

| C-1 (α-1,6) | 99.8 | Singlet |

The small coupling constants (J = 1.5–1.8 Hz) confirm α-configurations, while NOESY correlations validate the branched topology.

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVOBRQLSFMMV-JQBMHSASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69401-47-4 | |

| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose typically involves the glycosylation of mannose derivatives. One common method is the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides. This process involves treating alpha-D-mannopyranosides with TsOH·H2O and 2-methoxypropene at 70°C, resulting in high yields of 2,3-O-isopropylidene-alpha-D-mannopyranosides . These intermediates can then be further reacted to form the desired disaccharide.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved using automated glycan assembly techniques, which allow for the efficient production of complex carbohydrates.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Di-O-(alpha-mannopyranosyl)mannose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Formation of mannuronic acid derivatives.

Reduction: Formation of mannitol derivatives.

Substitution: Formation of acetylated or benzoylated mannose derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose

The synthesis of this compound involves specific glycosylation reactions that allow the formation of branched oligosaccharides. Recent methods have demonstrated efficient approaches to prepare 3,6-branched mannose trisaccharides, which serve as essential building blocks for creating more complex glycoconjugates. For instance, a study reported the direct 2,3-O-isopropylidenation of α-D-mannopyranosides, yielding high total yields for branched structures suitable for further functionalization .

Biological Properties

2.1. Binding Affinity and Specificity

Research has shown that this compound exhibits strong binding affinity to mannose-specific receptors such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin). This property is crucial for targeted drug delivery systems where these receptors are overexpressed on dendritic cells and macrophages . The compound's structural attributes enhance its recognition by lectins, which can be leveraged in various therapeutic contexts.

2.2. Immunological Applications

The ability of mannosylated compounds to enhance immune responses has been extensively studied. For instance, mannose-functionalized nanoparticles have shown improved uptake in dendritic cells, thereby facilitating antigen presentation and stimulating T-cell responses . This characteristic makes this compound a promising candidate for vaccine development and immunotherapy.

Applications in Drug Delivery

3.1. Targeted Delivery Systems

The incorporation of this compound into nanocarriers has been explored to improve the targeting efficiency of therapeutic agents. Studies indicate that mannosylated liposomes exhibit enhanced binding and internalization in cells expressing mannose receptors compared to non-mannosylated counterparts . This targeted approach minimizes off-target effects and enhances the therapeutic index of drugs.

3.2. Nanoparticle Functionalization

Functionalizing nanoparticles with this compound allows for the development of advanced drug delivery systems capable of overcoming biological barriers. For example, mannose-decorated hydroxyethyl starch nanocapsules have demonstrated effective targeting capabilities towards dendritic cells in vitro . Such systems can be utilized for delivering chemotherapeutic agents or vaccines directly to immune cells.

Case Studies

Mecanismo De Acción

The mechanism of action of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves its interaction with glycan-binding proteins, such as lectins. These interactions facilitate various biological processes, including cell-cell communication, immune response, and pathogen recognition. The compound’s structure allows it to mimic natural glycans, making it a valuable tool for studying glycan-protein interactions and their effects on cellular pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 3-O-α-D-mannopyranosyl-α-D-mannopyranoside

This disaccharide lacks the 6-O-mannosyl branch present in 3,6-di-O-(α-D-mannopyranosyl)-D-mannose. While it retains binding to ConA, its affinity is significantly lower (KM ≈ 585 µM for enzymatic assays) compared to the trisaccharide (KM ≈ 390 × 10³ M⁻¹ for ConA binding) . The absence of the 6-O-mannosyl group reduces multivalent interactions critical for high-affinity lectin binding .

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside

This synthetic analog replaces the central α-mannose anomer with a β-configuration. Despite structural similarity, the β-anomer shows reduced enzymatic recognition, with N-acetylglucosaminyltransferase-I exhibiting a KM of 585 µM compared to natural substrates . The β-configuration disrupts optimal hydrogen bonding with lectins, underscoring the importance of anomeric stereochemistry .

Methyl α-D-Mannopyranosyl-(1→4)-α-D-mannopyranoside

This linear disaccharide, with a 1→4 linkage, lacks the branched architecture of the 3,6-di-O-substituted compound. NMR studies reveal distinct conformational flexibility, with reduced stability in hydrolysis assays (3-linkages cleave twice as fast as 6-linkages) . Its inability to bind ConA highlights the necessity of the 3,6-branching pattern for lectin specificity .

Structural and Functional Data

Table 1: Binding Affinities and Enzymatic Parameters

Key Research Findings

Lectin Specificity : The 3,6-branched trisaccharide binds ConA with 28-fold higher affinity than linear analogs, driven by multivalent interactions and optimal hydroxyl group positioning .

Enzymatic Recognition : N-Acetylglucosaminyltransferase-I selectively processes the 3,6-branched structure, highlighting its role in glycan biosynthesis .

Hydrolysis Stability: The 3-O-mannosyl linkage hydrolyzes twice as rapidly as the 6-O-linkage under acidic conditions, reflecting differential steric and electronic environments .

Q & A

Q. How can the structure of 3,6-Di-O-(α-D-mannopyranosyl)-D-mannose be experimentally validated?

To confirm the structure, researchers employ nuclear magnetic resonance (NMR) for linkage analysis (e.g., -NMR to identify glycosidic bonds at δ 101.5 and 102.3 ppm for α-linked mannose residues) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M + Na] at m/z 379.1211) . Additional validation includes enzymatic digestion with α-mannosidases to test susceptibility, followed by HPLC analysis of cleavage products .

Q. What experimental systems are commonly used to study 3,6-Di-O-Man’s role in carbohydrate-protein interactions?

3,6-Di-O-Man is used in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics with lectins (e.g., concanavalin A). For example, ITC revealed a binding constant () of 390 × 10 M for concanavalin A, while synthetic triazole analogs showed reduced affinity (13.7–80.0 × 10 M), highlighting the importance of hydroxyl groups in binding .

Q. What synthetic strategies are employed to produce 3,6-Di-O-Man analogs?

Synthesis involves benzoyl and benzyl protective group chemistry to control regioselectivity. For example:

- Stepwise glycosylation : Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside is coupled with methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside using N-iodosuccinimide (NIS) and AgOTf as activators .

- Deprotection : Catalytic hydrogenation (Pd(OH)/H) removes benzyl groups, followed by Zemplén de-O-acetylation with NaOMe .

Advanced Research Questions

Q. How can conflicting data on enzyme-substrate specificity for 3,6-Di-O-Man be resolved?

Discrepancies in glycosidase activity (e.g., α-mannosidase vs. β-mannosidase specificity) are addressed by:

- Kinetic assays : Measure and using synthetic substrates (e.g., n-octyl derivatives with acetyl protection) under controlled pH/temperature .

- Molecular dynamics (MD) simulations : Compare enzyme active-site interactions with 3,6-Di-O-Man vs. analogs (e.g., 2,4-diazido derivatives) to identify steric/electronic constraints .

Q. What methodologies enable tracking of 3,6-Di-O-Man metabolism in cellular systems?

Q. How do structural modifications of 3,6-Di-O-Man impact its immunomodulatory activity?

- Deoxygenation : 6-deoxy analogs reduce binding to mannose receptors (e.g., DC-SIGN), as shown by SPR ( increases from 0.5 µM to >10 µM) .

- Branching : Adding α-(1→2) or α-(1→3) mannose residues alters cytokine responses in B-cells, measured via ELISA (e.g., IL-6 secretion drops by 60% with tri-O-methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.